molecular formula C10H17N3O2 B14876734 3-(4-Ethylpiperazin-1-yl)pyrrolidine-2,5-dione

3-(4-Ethylpiperazin-1-yl)pyrrolidine-2,5-dione

Cat. No.: B14876734
M. Wt: 211.26 g/mol
InChI Key: JPCMYTNTHLSCFK-UHFFFAOYSA-N
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Description

3-(4-Ethylpiperazin-1-yl)pyrrolidine-2,5-dione is a heterocyclic compound that features a pyrrolidine-2,5-dione core structure substituted with a 4-ethylpiperazin-1-yl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 3-(4-Ethylpiperazin-1-yl)pyrrolidine-2,5-dione typically involves the reaction of N-hydroxysuccinimide with 4-ethylpiperazine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide, and may require heating to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-(4-Ethylpiperazin-1-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrolidine-2,5-dione ring or the piperazine moiety are replaced with other groups.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .

Mechanism of Action

The mechanism of action of 3-(4-Ethylpiperazin-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione

InChI

InChI=1S/C10H17N3O2/c1-2-12-3-5-13(6-4-12)8-7-9(14)11-10(8)15/h8H,2-7H2,1H3,(H,11,14,15)

InChI Key

JPCMYTNTHLSCFK-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2CC(=O)NC2=O

solubility

>31.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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